4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
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Overview
Description
4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 5-bromo-2-methoxyphenylsulfonyl group and a 2-fluorophenyl group. The unique structural features of this compound make it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the sulfonyl group, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18BrFN2O3S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
YHANQUYJGBNXLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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